molecular formula C13H12N2O4 B8784951 5-(allyloxy)-1-carbamoyl-1H-indole-3-carboxylic acid

5-(allyloxy)-1-carbamoyl-1H-indole-3-carboxylic acid

Cat. No.: B8784951
M. Wt: 260.24 g/mol
InChI Key: MXHKANXZVNZHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(allyloxy)-1-carbamoyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

1-carbamoyl-5-prop-2-enoxyindole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-2-5-19-8-3-4-11-9(6-8)10(12(16)17)7-15(11)13(14)18/h2-4,6-7H,1,5H2,(H2,14,18)(H,16,17)

InChI Key

MXHKANXZVNZHHN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N(C=C2C(=O)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Allyloxy-3-formyl-indole-1-carboxylic acid amide (530 mg, 2.17 mmol) was dissolved in a mixture of THF (38 mL) and t-butanol (12 mL). 2-methyl-2-butene 2 M solution in THF (40 mL, 80 mmol) was added, followed by a water (9.5 mL) solution of NaClO2 (80%, 2.45 g, 21.7 mmol) and NaH2PO4 (2.08 g, 17.4 mmol). The resulting solution was stirred at RT for 1 h, until consumption of the starting material. HCl 1N (3 mL) was added, and the organic solvents were concentrated. The remaining aqueous layer was filtered and the resulting precipitate was washed with water and Et2O to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.08; LC/MS: 261.1 [M+H]+, 259.0 [M−H]−, 216.1 [M−CONH2]−, 519.1 [2M−H]−; tR (HPLC conditions a): 2.8 min.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
2.08 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Six

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